rac-(1R,2R)-2-methylcyclobutane-1-carboxylic acid, trans

Catalog No.
S6434656
CAS No.
57705-61-0
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac-(1R,2R)-2-methylcyclobutane-1-carboxylic acid,...

CAS Number

57705-61-0

Product Name

rac-(1R,2R)-2-methylcyclobutane-1-carboxylic acid, trans

IUPAC Name

(1R,2R)-2-methylcyclobutane-1-carboxylic acid

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c1-4-2-3-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m1/s1

InChI Key

ZQUWTFVQYAVBJZ-RFZPGFLSSA-N

Canonical SMILES

CC1CCC1C(=O)O

Isomeric SMILES

C[C@@H]1CC[C@H]1C(=O)O

Rac-(1R,2R)-2-methylcyclobutane-1-carboxylic acid, trans, also referred to as R, R-BCA, is a chiral bicyclic organic compound with the molecular formula C8_8H12_{12}O2_2. This compound features a cyclobutane ring and exists as a racemic mixture of two stereoisomers: (1R,2R)-2-methylcyclobutane-1-carboxylic acid and (1S,2S)-2-methylcyclobutane-1-carboxylic acid. The prefix "rac" indicates that the compound contains equal amounts of both stereoisomers, which are non-superposable mirror images of each other. The unique structural configuration contributes to its distinct chemical properties and biological activities.

Typical of carboxylic acids. These include:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions are significant for synthesizing derivatives and exploring the compound's reactivity in organic synthesis.

Research indicates that rac-(1R,2R)-2-methylcyclobutane-1-carboxylic acid exhibits notable biological properties. It has been studied for its potential effects on metabolic processes and its role in modulating various biochemical pathways. The presence of the bicyclic structure may contribute to its interaction with biological targets, although specific mechanisms of action remain an area for further investigation. Additionally, the compound has shown some toxicity in laboratory settings, necessitating careful handling in experimental applications .

Several methods have been developed for synthesizing rac-(1R,2R)-2-methylcyclobutane-1-carboxylic acid:

  • Cyclization Reactions: Starting from linear precursors containing appropriate functional groups that undergo cyclization to form the bicyclic structure.
  • Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials to construct the desired stereochemistry.
  • Asymmetric Synthesis: Employing catalysts or reagents that favor the formation of one stereoisomer over another.

The choice of synthesis method often depends on the desired yield and purity of the final product .

Rac-(1R,2R)-2-methylcyclobutane-1-carboxylic acid has various applications in:

  • Pharmaceuticals: Its unique structure may be utilized in drug development for targeting specific biological pathways.
  • Chemical Synthesis: As a building block for synthesizing more complex organic molecules.
  • Research: Used in studies investigating chirality and its effects on biological systems.

The compound's properties make it a valuable subject for ongoing research in medicinal chemistry and organic synthesis .

Several compounds share structural similarities with rac-(1R,2R)-2-methylcyclobutane-1-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Methylcyclobutane-1-carboxylic acidC6_6H10_{10}O2_2Lacks chirality; simpler structure
(1S,2S)-2-Methylcyclobutane-1-carboxylic acidC8_8H12_{12}O2_2One of the stereoisomers of racemic mixture
3-Methylcyclopentane-1-carboxylic acidC7_7H12_{12}O2_2Different ring structure; potential for different biological activity

Uniqueness

The uniqueness of rac-(1R,2R)-2-methylcyclobutane-1-carboxylic acid lies in its specific stereochemistry and bicyclic structure, which may confer distinct biological activities compared to its structural analogs. Its ability to exist as a racemic mixture allows for diverse interactions within biological systems that are not present in simpler or non-chiral compounds .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

114.068079557 g/mol

Monoisotopic Mass

114.068079557 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-25-2023

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